molecular formula C6H10Cl2O2 B097169 2,2-dichlorohexanoic Acid CAS No. 18240-70-5

2,2-dichlorohexanoic Acid

Cat. No.: B097169
CAS No.: 18240-70-5
M. Wt: 185.05 g/mol
InChI Key: CNWRQGGFKSSJSS-UHFFFAOYSA-N
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Description

2,2-Dichlorohexanoic acid is an organic compound with the molecular formula C6H10Cl2O2 It is a derivative of hexanoic acid, where two chlorine atoms are substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorohexanoic acid typically involves the chlorination of hexanoic acid. One common method is the reaction of hexanoic acid with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

C6H12O2+Cl2C6H10Cl2O2+H2\text{C6H12O2} + \text{Cl2} \rightarrow \text{C6H10Cl2O2} + \text{H2} C6H12O2+Cl2→C6H10Cl2O2+H2

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous feeding of hexanoic acid and chlorine gas into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorohexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed:

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of partially chlorinated hexanoic acids.

    Substitution: Formation of hexanoic acid derivatives with different functional groups.

Scientific Research Applications

2,2-Dichlorohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichlorohexanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

  • 2,2-Dichloropropanoic acid
  • 2,2-Dichlorobutanoic acid
  • 2,2-Dichloropentanoic acid

Comparison: Compared to these similar compounds, 2,2-dichlorohexanoic acid has a longer carbon chain, which can influence its physical and chemical properties. Its unique structure makes it more suitable for specific applications, particularly in industrial and research settings.

Properties

IUPAC Name

2,2-dichlorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWRQGGFKSSJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369175
Record name 2,2-dichlorohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-70-5
Record name 2,2-dichlorohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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